トラカゾレート塩酸塩

概要

説明

トラカゾレート塩酸塩、別名ICI-136,753塩酸塩は、ピラゾロピリジン系に属する合成化合物です。主に抗不安薬および抗痙攣薬としての性質から、科学研究に使用されています。トラカゾレート塩酸塩は、γ-アミノ酪酸(GABA)受容体のアロステリックモジュレーターとして作用し、特にGABA(A)受容体を標的とする .

2. 製法

合成ルートおよび反応条件: トラカゾレート塩酸塩の合成は、ピラゾロピリジンコアの形成を伴います。このプロセスは通常、エチル4-アミノ酪酸と3,5-ジメチルピラゾールを反応させて中間体化合物を形成することから始まります。この中間体はその後、環化およびその後の官能基修飾が行われてトラカゾレートが生成されます。最後のステップでは、トラカゾレートを塩酸塩に変換します .

工業生産方法: トラカゾレート塩酸塩の工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。これには、高純度の試薬の使用、制御された反応条件、および最終製品の品質と収量を確保するための効率的な精製技術が含まれます .

科学的研究の応用

Anxiolytic and Anticonvulsant Properties

Tracazolate hydrochloride has been extensively studied for its anxiolytic effects, which are achieved through modulation of GABA(A) receptors. It acts as an allosteric modulator, enhancing GABAergic neurotransmission without the sedative effects typically associated with benzodiazepines. The compound demonstrates an effective concentration range (EC50) of approximately 1.1 µM for potentiation and an IC50 of 1.2 µM for inhibition of GABA-evoked currents, indicating its potential utility in treating anxiety disorders while minimizing sedation risks .

Case Study: Behavioral Studies in Animal Models

In behavioral studies involving animal models, tracazolate has shown significant anticonvulsant activity. For instance, it was observed to reduce seizure activity in rodent models without the adverse interactions seen with other anxiolytics like benzodiazepines . This highlights its therapeutic potential in managing conditions such as epilepsy.

Neurodevelopmental Research

Recent studies have explored tracazolate's role in neurodevelopmental contexts , particularly concerning otic and myelination defects. In zebrafish models, tracazolate hydrochloride was identified as a compound that could rescue otic defects in mutants, demonstrating dose-dependent efficacy .

Data Table: Effects on Otic Development

| Compound | Concentration Range (µM) | Effect on vcanb Expression | LD50 (µM) |

|---|---|---|---|

| Tracazolate Hydrochloride | 0.3 - 222.2 | Down-regulation | 51.7 |

| Nifedipine | 0.3 - 222.2 | Partial rescue | 19.2 |

| Cilnidipine | 0.3 - 222.2 | Partial rescue | 40.5 |

This table summarizes the effects of tracazolate alongside other compounds tested for their ability to rescue developmental defects .

GABA(A) Receptor Modulation

Tracazolate is particularly noted for its selective modulation of GABA(A) receptors containing various subunit combinations. It has been shown to selectively inhibit responses in ε-subunit-containing receptors while enhancing overall receptor function in others . This specificity makes it a valuable tool for dissecting the roles of different GABA(A) receptor subtypes in neuropharmacology.

Research Insights

- In zebrafish behavioral profiling studies, tracazolate demonstrated significant effects on sedation and excitation behaviors linked to GABA(A) receptor activity . This positions it as a candidate for further exploration in the context of sedative drug development.

Neuroprotective Effects

The neuroprotective properties of tracazolate have been investigated in various models of neurodegeneration. Its ability to modulate GABAergic activity suggests potential applications in conditions characterized by excitotoxicity or oxidative stress.

Example Study

In one study focusing on neurosteroid structure-activity relationships, tracazolate was found to influence extrasynaptic GABA(A) receptor function, suggesting that it may help mitigate neurodegenerative processes by promoting inhibitory signaling under pathological conditions .

作用機序

トラカゾレート塩酸塩は、GABA(A)受容体を調節することでその作用を発揮します。受容体複合体の特定の部位に結合し、GABAの抑制効果を高めます。この調節により、塩化物イオンの流入が増加し、神経細胞膜の過分極と神経細胞の興奮性の低下につながります。この化合物は、α1およびβ3サブユニットを含むGABA(A)受容体に対して選択性を示します .

類似の化合物:

カルタゾレート: 抗不安薬としての性質を持つ、別のピラゾロピリジン誘導体です。

エタゾレート: 同様のGABA(A)受容体調節効果を持つ、ピラゾロピリミジン化合物です。

ザレプロン: 鎮静剤および催眠剤として使用される、ピラゾロピリミジン

独自性: トラカゾレート塩酸塩は、α1およびβ3サブユニットを含むGABA(A)受容体に対する特定の結合プロファイルと選択性によって特徴付けられます。この選択性により、独特の薬理作用が生じ、研究および潜在的な治療用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

Tracazolate hydrochloride interacts with several GABA A receptor subtypes . It modulates the activity of these receptors, being selective for GABA A receptors containing α1 and β3 subunits . The nature of these interactions involves allosteric modulation .

Cellular Effects

Tracazolate hydrochloride influences cell function by modulating the activity of GABA A receptors . This modulation can lead to an influx of Cl- into a neuron and hyperpolarization of the cell membrane, making it more difficult for the neuron to conduct an action potential .

Molecular Mechanism

The molecular mechanism of Tracazolate hydrochloride involves its unique receptor binding profile. It exerts its effects at the molecular level through allosteric modulation of several GABA A receptor subtypes . It selectively binds to GABA A receptors containing α1 and β3 subunits .

Metabolic Pathways

Tracazolate hydrochloride undergoes extensive biotransformation to lipophilic metabolites following oral dosage to male rats . Twenty-one metabolites were identified in a plasma hexane extract by mass spectrometry .

Transport and Distribution

Tracazolate hydrochloride is predominantly found in brain and fat tissues after oral dosage in rats . The extent and decay of Tracazolate hydrochloride in fat strongly suggest that this tissue contributes significantly towards the equilibrium of the drug between “deep body compartments” and blood .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tracazolate hydrochloride involves the formation of the pyrazolopyridine core. The process typically starts with the reaction of ethyl 4-aminobutyrate with 3,5-dimethylpyrazole to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield tracazolate. The final step involves the conversion of tracazolate to its hydrochloride salt form .

Industrial Production Methods: Industrial production of tracazolate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product’s quality and yield .

化学反応の分析

反応の種類: トラカゾレート塩酸塩は、次のような様々な化学反応を起こします。

酸化: トラカゾレートは、特定の条件下で酸化されて、対応する酸化誘導体が形成されます。

還元: 還元反応によって、トラカゾレートを還元型に変換することができ、薬理作用が変わります。

置換: 置換反応によって、トラカゾレート分子に様々な官能基を導入することができ、活性を高めたり、選択性を向上させたりすることができます

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換によってハロゲンまたはアルキル基が導入される場合があります .

4. 科学研究への応用

トラカゾレート塩酸塩は、科学研究において幅広い応用範囲を持っています。

化学: ピラゾロピリジン誘導体の構造活性相関を研究するためのモデル化合物として使用されます。

生物学: トラカゾレート塩酸塩は、GABA(A)受容体の調節とその神経プロセスにおける役割を調べる研究に使用されます。

医学: トラカゾレート塩酸塩の研究は、不安、てんかん、その他の神経疾患に対する潜在的な治療用途に焦点を当てています。

類似化合物との比較

Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.

Etazolate: A pyrazolopyrimidine compound with similar GABA(A) receptor modulation effects.

Zaleplon: A pyrazolopyrimidine used as a sedative and hypnotic agent

Uniqueness: Tracazolate hydrochloride is unique due to its specific binding profile and selectivity for GABA(A) receptors containing alpha1 and beta3 subunits. This selectivity results in distinct pharmacological effects, making it a valuable tool in research and potential therapeutic applications .

生物活性

Tracazolate hydrochloride, a pyrazolopyridine derivative, is primarily recognized for its role as a modulator of the GABA(A) receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. This compound has garnered attention due to its anxiolytic and anticonvulsant properties, making it a subject of extensive pharmacological studies.

Target and Mode of Action

Tracazolate acts as an allosteric modulator of the GABA(A) receptor. It enhances GABAergic transmission by increasing the frequency of chloride channel openings, leading to neuronal hyperpolarization and reduced excitability. The effective concentration (EC50) for potentiation is approximately 1.1 µM, while its inhibitory concentration (IC50) is around 1.2 µM .

Biochemical Pathways

The modulation of GABA(A) receptors by tracazolate results in significant biochemical changes within neuronal pathways. It interacts with various subtypes of GABA(A) receptors, particularly influencing the alpha and beta subunits' composition, which determines its functional response .

Pharmacokinetics

Tracazolate is typically administered orally and undergoes extensive biotransformation into lipophilic metabolites. After administration, it predominantly accumulates in brain and adipose tissues, indicating a significant central nervous system penetration .

Biological Activity and Effects

Tracazolate exhibits several biological effects that are critical for its therapeutic applications:

- Anxiolytic Effects : It has been shown to reduce anxiety-like behaviors in rodent models, demonstrating efficacy comparable to traditional benzodiazepines but with a more favorable side effect profile .

- Anticonvulsant Properties : The compound also displays anticonvulsant activity, enhancing the effects of other anxiolytic agents like chlordiazepoxide without inducing tolerance over prolonged use .

- Receptor Binding Dynamics : Tracazolate enhances the binding affinity of benzodiazepines to their receptor sites, suggesting a unique mechanism that may confer advantages over conventional treatments .

Case Studies and Research Findings

Recent studies have highlighted tracazolate's potential in various therapeutic contexts:

- Animal Model Studies : In rodent models, tracazolate exhibited significant anxiolytic effects without the sedative properties commonly associated with benzodiazepines. This was evidenced by reduced conflict behavior in tests designed to measure anxiety .

- Receptor Subtype Selectivity : Research indicates that tracazolate's efficacy varies depending on the specific GABA(A) receptor subunits present. For instance, replacing the gamma2 subunit with epsilon altered its action from potentiation to inhibition, underscoring the importance of receptor composition in drug action .

- Comparative Efficacy : In a comparative study against other anxiolytics, tracazolate demonstrated a lower likelihood of potentiating barbiturate and ethanol effects, suggesting a potentially safer profile for clinical use .

Data Summary

| Property | Value |

|---|---|

| Chemical Name | 4-(Butylamino)-1-ethyl-6-methyl 1H-pyrazolo[3,4b]pyridine-5-ethylcarboxylate hydrochloride |

| EC50 (Potentiation) | 1.1 µM |

| IC50 (Inhibition) | 1.2 µM |

| Anxiolytic Potency | Comparable to chlordiazepoxide |

| Metabolic Pathways | Extensive biotransformation into lipophilic metabolites |

| Tissue Distribution | Predominantly brain and fat tissues |

特性

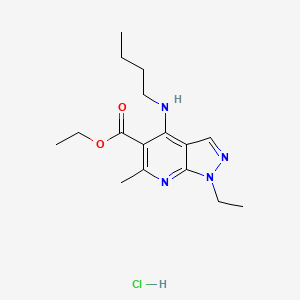

IUPAC Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXDPUEMQXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045208 | |

| Record name | Tracazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。